molecular formula C8H6Cl2O3 B1294966 (2,5-Dichlorophenoxy)acetic acid CAS No. 582-54-7

(2,5-Dichlorophenoxy)acetic acid

Cat. No.: B1294966
CAS No.: 582-54-7
M. Wt: 221.03 g/mol
InChI Key: YVPLLFUCNGVUAY-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenoxy)acetic acid is an organic compound belonging to the family of chlorophenoxy acids. It is primarily used as a herbicide, functioning as a plant growth regulator. This compound is known for its effectiveness in controlling broadleaf weeds in agricultural settings.

Mechanism of Action

Target of Action

The primary target of (2,5-Dichlorophenoxy)acetic acid is the auxin receptor system in plants . This compound mimics the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . It also interacts with the Glutathione S-transferase P enzyme, which plays a role in the detoxification of xenobiotics .

Mode of Action

This compound acts by mimicking the natural plant hormone auxin . When absorbed by the plant, it binds to the auxin receptors, causing a disruption in normal plant growth patterns . This leads to rapid, uncontrolled growth, often referred to as "growing to death" . The compound is also absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

This compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts the normal functioning of this pathway, leading to uncontrolled growth and eventual plant death . It also increases the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Pharmacokinetics

This compound is highly soluble in water, which facilitates its uptake by plants . Once absorbed, it is translocated to various parts of the plant, including the meristems

Result of Action

The primary molecular effect of this compound is the disruption of normal plant growth patterns . On a cellular level, it causes rapid, uncontrolled growth, leading to abnormalities such as stem curl-over and leaf withering . Ultimately, these effects result in the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high water solubility means that it can be easily leached from the soil, potentially affecting non-target organisms . Additionally, the compound’s volatility and potential to persist in aquatic systems under certain conditions can influence its environmental impact .

Biochemical Analysis

Biochemical Properties

2,5-Dichlorophenoxyacetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by mimicking the natural plant hormone auxin, which is involved in regulating plant growth. The compound interacts with auxin receptors, leading to the activation of downstream signaling pathways. These interactions result in changes in the actin cytoskeleton, increased synthesis of plant hormones such as abscisic acid and ethylene, and elevated levels of reactive oxygen species .

Cellular Effects

2,5-Dichlorophenoxyacetic acid affects various types of cells and cellular processes. In plants, it induces abnormal growth, senescence, and cell death by disrupting normal cell function. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause dedifferentiation of vascular bundle cells in Arabidopsis thaliana petioles, leading to callus formation . Additionally, it can induce genotoxic and epigenetic changes during somatic embryogenesis in Coffea species .

Molecular Mechanism

The molecular mechanism of 2,5-Dichlorophenoxyacetic acid involves its binding to auxin receptors, which triggers a cascade of events leading to uncontrolled growth and cell death. The compound regulates the degradation of Aux/IAA repressor proteins, which in turn controls auxin-responsive gene expression . This process involves the activation of transcription factors and cross-talk among various phytohormones, ultimately leading to the physiological responses observed in treated plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichlorophenoxyacetic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can cause significant changes in the metabolome of cucumber fruits, affecting various metabolic pathways . Additionally, chronic exposure to the compound in animal models has been associated with dose-dependent hepatic, renal, and pancreatic damage .

Dosage Effects in Animal Models

The effects of 2,5-Dichlorophenoxyacetic acid vary with different dosages in animal models. At lower doses, the compound may cause mild physiological changes, while higher doses can lead to toxic or adverse effects. For example, chronic exposure to high doses of the compound in rats has been shown to cause liver inflammation, renal tubular hydropic degeneration, and atrophy of Langerhans islets . These effects highlight the importance of understanding the dosage-dependent toxicity of the compound.

Metabolic Pathways

2,5-Dichlorophenoxyacetic acid is involved in various metabolic pathways, including its degradation by fungi and bacteria. The compound is metabolized by enzymes such as laccases and cytochromes P450, which play a crucial role in its breakdown . These metabolic pathways are essential for the bioremediation of environments contaminated with the compound, as they help in reducing its persistence and toxicity.

Transport and Distribution

The transport and distribution of 2,5-Dichlorophenoxyacetic acid within cells and tissues involve various transporters and binding proteins. In plants, the compound is taken up by cotyledons and hypocotyls, where it is metabolized and distributed basipetally . The compound’s distribution is influenced by its interaction with auxin transport carriers, which facilitate its movement within the plant .

Subcellular Localization

The subcellular localization of 2,5-Dichlorophenoxyacetic acid is crucial for its activity and function. The compound is localized in various subcellular compartments, including the chloroplast, endoplasmic reticulum, and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure the compound’s proper functioning within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acidThe mixture is then heated and chlorinated using chlorine gas in the presence of a catalyst such as iron phthalocyanine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is obtained through filtration, washing, and drying steps .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,5-Dichlorophenoxy)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2,5-Dichlorophenoxy)acetic acid is unique in its specific chlorination pattern, which influences its reactivity and effectiveness as a herbicide. Its ability to undergo reductive dechlorination under anaerobic conditions sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPLLFUCNGVUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206943
Record name 2,5-Dichlorophenoxyacetic acid
Source EPA DSSTox
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-54-7
Record name 2-(2,5-Dichlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-dichlorophenoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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